molecular formula C20H27N5O2 B11307510 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide

Katalognummer: B11307510
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: VRORCIFQGBWUNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide is a synthetic organic compound that has garnered attention in the fields of chemistry and medicine due to its unique structural properties and potential applications. This compound features a morpholinopyrimidine moiety, which is known for its biological activity, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This is followed by the introduction of the phenyl and pentanamide groups. Common reagents used in these reactions include pyrimidine derivatives, amines, and various coupling agents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyrimidine moiety is particularly noteworthy for its potential therapeutic applications.

Eigenschaften

Molekularformel

C20H27N5O2

Molekulargewicht

369.5 g/mol

IUPAC-Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]pentanamide

InChI

InChI=1S/C20H27N5O2/c1-3-4-5-19(26)23-17-8-6-16(7-9-17)22-18-14-15(2)21-20(24-18)25-10-12-27-13-11-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,26)(H,21,22,24)

InChI-Schlüssel

VRORCIFQGBWUNK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.